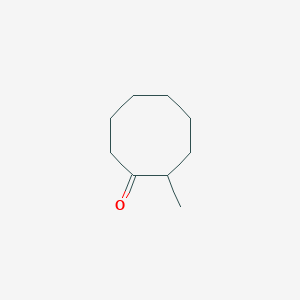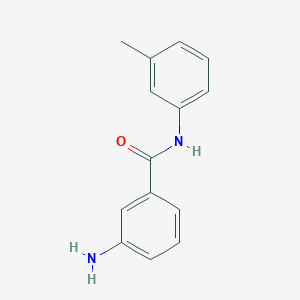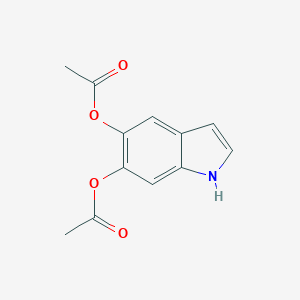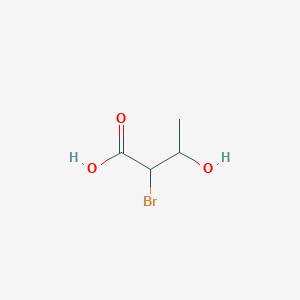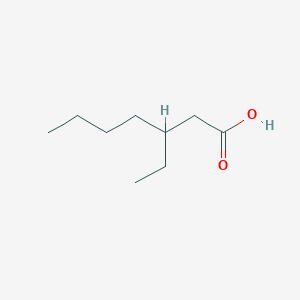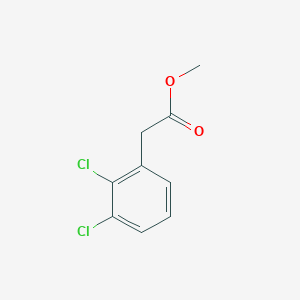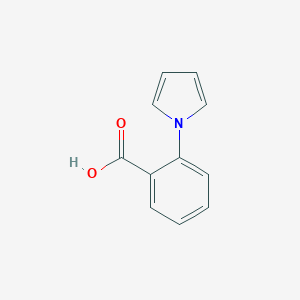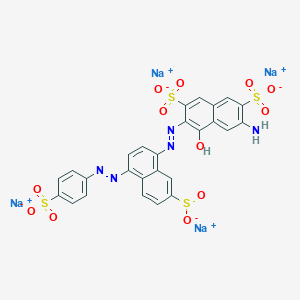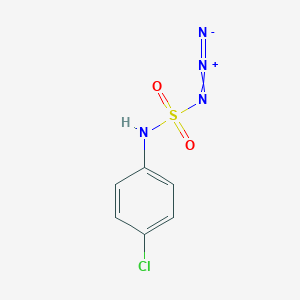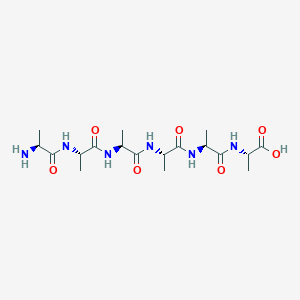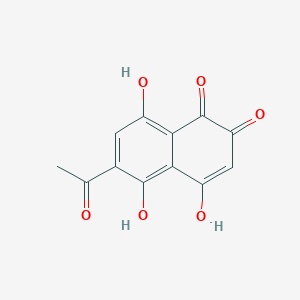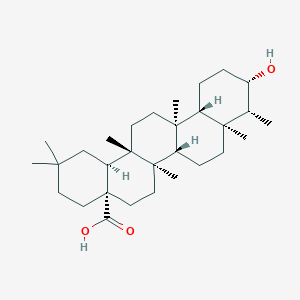
(4As,6aS,6aR,6bS,8aS,9R,10S,12aS,14aS,14bS)-10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 12082783 is a natural product found in Calophyllum calaba, Calophyllum inophyllum, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Syntheses
The compound has been a subject of interest in various chemical transformation and synthesis studies. Notable research includes:
Fragmentation Reactions : Saha et al. (1987) explored acid-catalyzed alkylation-rearrangement reactions leading to functionalized hydrofluorene derivatives, demonstrating complex chemical transformations of similar compounds.
- Saha, B., Satyanarayana, G., & Ghatak, U. (1987). Acid-catalysed intramolecular C-alkylation in β,γ-unsaturated diazomethyl ketones. Journal of The Chemical Society-perkin Transactions 1, 1263-1268.
Synthesis of Novel Derivatives : Pankiewicz et al. (1991) and Müller-Uri et al. (1986) conducted research on the synthesis of novel derivatives involving compounds with similar structures, contributing to the understanding of potential applications in medicinal chemistry.
- Pankiewicz, K., Ciszewski, L., & Ptak, A. (1991). Synthesis of 2,2′-Anhydro-2-Hydroxy- and 6,2′-Anhydro-6-Hydroxy-1-β-D-Arabindfuranosylnicotinamide. Nucleosides, Nucleotides & Nucleic Acids, 10, 1333-1344.
- Müller-Uri, C., Singer, E., & Fleischhacker, W. (1986). Synthesis of alkyl-substituted arecoline derivatives as gamma-aminobutyric acid uptake inhibitors. Journal of medicinal chemistry, 29(1), 125-132.
Biological Studies and Applications
The compound and its analogs have been implicated in various biological studies, highlighting their potential in pharmaceutical applications:
Antiprotozoal Activity : Ismail et al. (2003) synthesized aza-analogues of furamidine involving similar structures, revealing significant antiprotozoal activity and in vivo efficacy in a mouse model.
Antibacterial and Enzyme Inhibition Properties : Research by Rasool et al. (2015) and Görlitzer et al. (2000) indicated the antibacterial and enzyme inhibition properties of compounds with structural similarities, pointing towards potential pharmaceutical applications.
- Rasool, S., Aziz‐ur‐Rehman, Abbasi, M., Siddiqui, S. Z., Gondal, A. S., Noor, H., ... & Ahmad, I. (2015). Antibacterial and Enzyme Inhibition Study of Hydrazone Derivatives Bearing 1, 3, 4- Oxadiazole. Pakistan Journal of Chemistry, 5, 14-22.
- Görlitzer, K., Kramer, C., & Boyle, C. (2000). Gyraseinhibitoren. Pharmazie, 55, 595-600.
Eigenschaften
CAS-Nummer |
14511-76-3 |
|---|---|
Produktname |
(4As,6aS,6aR,6bS,8aS,9R,10S,12aS,14aS,14bS)-10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid |
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
(4aS,6aS,6aR,6bS,8aS,9R,10S,12aS,14aS,14bS)-10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H50O3/c1-19-20(31)8-9-21-26(19,4)11-10-22-27(21,5)13-14-29(7)23-18-25(2,3)12-16-30(23,24(32)33)17-15-28(22,29)6/h19-23,31H,8-18H2,1-7H3,(H,32,33)/t19-,20-,21+,22-,23-,26+,27-,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
SWXBCXVNBGHVGG-VKGQNDASSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
Kanonische SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
Synonyme |
canophyllic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



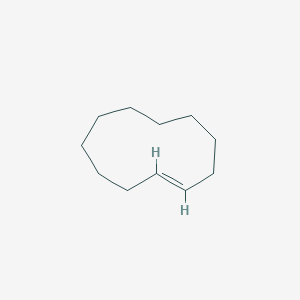
![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)
